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molecular formula C9H7FN2 B8466094 4-Cyclopropyl-5-fluoronicotinonitrile

4-Cyclopropyl-5-fluoronicotinonitrile

Cat. No. B8466094
M. Wt: 162.16 g/mol
InChI Key: GEAXVLSSRMCRFO-UHFFFAOYSA-N
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Patent
US09193724B2

Procedure details

Copper cyanide (0.829 g, 0.00925 mol) was added at RT to a sealed tube containing 3-bromo-4-cyclopropyl-5-fluoro-pyridine (B; 1 g, 0.00462 mol) in dimethylformamide (20 mL). The reaction mixture was heated to 150° C. for 18 hr, then cooled to RT, quenched with 20% aqueous ammonia (20 mL) solution, and stirred for 5 min. It was extracted with diethyl ether (2×100 mL). The combined organic layers were washed with water (2×50 mL) and dried over anhydrous sodium sulphate to afford 4-cyclopropyl-5-fluoronicotinonitrile. MS (M+1): 163.1.
Quantity
0.829 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cu]([C:4]#[N:5])C#N.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([F:16])[C:12]=1[CH:13]1[CH2:15][CH2:14]1>CN(C)C=O>[CH:13]1([C:12]2[C:7]([C:4]#[N:5])=[CH:8][N:9]=[CH:10][C:11]=2[F:16])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.829 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C1CC1)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with 20% aqueous ammonia (20 mL) solution
EXTRACTION
Type
EXTRACTION
Details
It was extracted with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CC1)C1=C(C=NC=C1C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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